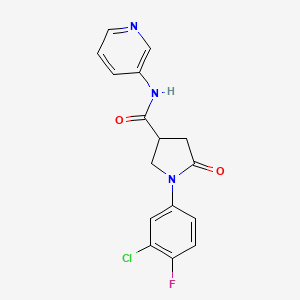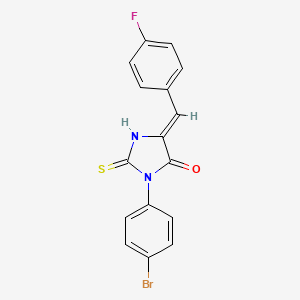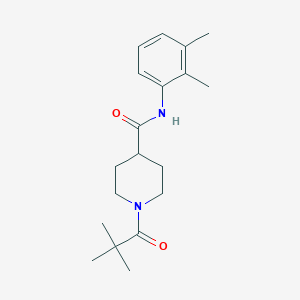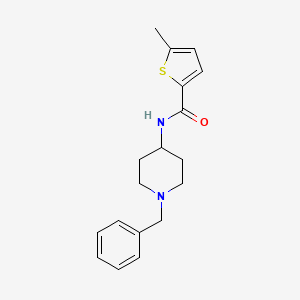
1-(3-chloro-4-fluorophenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
Overview
Description
1-(3-chloro-4-fluorophenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C16H13ClFN3O2 and its molecular weight is 333.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0680325 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1-(3-chloro-4-fluorophenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide is a compound of interest in various fields of research, particularly in the synthesis and characterization of novel chemical entities. While the direct references to this specific compound are limited in the available literature, research on related chemical structures provides insight into the potential applications and methodologies applicable to this compound.
Synthesis Techniques : The development of novel synthetic routes and the characterization of related compounds involve complex reactions and analysis methods. For example, the synthesis of new diphenylfluorene-based aromatic polyamides derived from specific bis(ether-carboxylic acids) showcases the intricate processes involved in producing materials with desirable properties like solubility in organic solvents and high thermal stability (Hsiao et al., 1999).
Pharmacological Potentials : Research on compounds with similar structures has led to the discovery of selective inhibitors for specific kinases, suggesting a potential route for the development of therapeutic agents. For instance, the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily highlights the therapeutic relevance of such compounds in treating diseases like cancer (Schroeder et al., 2009).
Material Science Applications : The study and development of aromatic polyamides containing ether and bulky fluorenylidene groups for their inherent viscosities, solubility, and thermal properties indicate the compound's relevance in material science, particularly in creating flexible and transparent films with high glass transition temperatures (Yang et al., 1999).
Antibacterial and Antitubercular Activities : The synthesis of related compounds has been investigated for their antibacterial and antitubercular activities. Such studies underscore the potential medical applications of these compounds in treating infectious diseases. For example, the design, synthesis, and activity screening of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives against tuberculosis and bacterial infections reveal the compound's potential as a lead for developing new therapeutics (Bodige et al., 2019).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-13-7-12(3-4-14(13)18)21-9-10(6-15(21)22)16(23)20-11-2-1-5-19-8-11/h1-5,7-8,10H,6,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZKWGPMMOOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4609653.png)
![ethyl {4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4609655.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4609665.png)



![ethyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4609697.png)
![3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4609706.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4609711.png)
![4-methyl-1-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B4609716.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4609754.png)
![N-(2,6-dimethylphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4609756.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-morpholinecarbothioamide](/img/structure/B4609769.png)
